Meperidine-d4 is a deuterated form of meperidine, an opioid analgesic commonly used for pain management. The compound is utilized primarily as a stable-labeled internal standard in analytical chemistry, particularly for quantifying meperidine levels in biological fluids such as urine, serum, or plasma. Its chemical structure includes four deuterium atoms, which replace hydrogen atoms in the meperidine molecule, enhancing its stability and detection in mass spectrometry applications.
Meperidine-d4 can be sourced from various chemical suppliers, including Cerilliant and Sigma-Aldrich, where it is available as a certified reference material. The compound is often used in combination with liquid chromatography and mass spectrometry techniques for drug testing and clinical toxicology .
Meperidine-d4 is classified as a synthetic opioid and falls under the category of controlled substances due to its potential for abuse and dependence. It is specifically categorized as a Schedule II drug in the United States, indicating that while it has accepted medical uses, it also carries a significant risk of addiction .
The synthesis of meperidine-d4 involves the incorporation of deuterium into the meperidine structure. This process typically employs methods such as isotopic exchange or direct synthesis using deuterated reagents. For example, deuterated acetic acid can be used to replace hydrogen atoms with deuterium during the synthesis process .
The synthesis generally follows established protocols for preparing deuterated compounds. Key steps may include:
The molecular formula of meperidine-d4 is , with a molecular weight of approximately 251.36 g/mol. The structure consists of a phenyl ring attached to a piperidine moiety, with functional groups that contribute to its analgesic properties.
Meperidine-d4 can undergo various chemical reactions similar to its non-deuterated counterpart. These include:
Analytical methods such as liquid chromatography coupled with mass spectrometry are commonly employed to monitor these reactions and quantify the resulting products. The use of meperidine-d4 as an internal standard allows for accurate measurement of meperidine levels by compensating for variability in sample preparation and analysis .
Meperidine acts primarily on the central nervous system by binding to opioid receptors, particularly the mu-opioid receptor. This binding triggers a cascade of intracellular events leading to analgesia (pain relief).
Studies indicate that meperidine has a rapid onset of action and provides effective pain relief, although it may also lead to side effects such as respiratory depression and potential for abuse .
Relevant data from studies confirm its utility in forensic applications due to its unique isotopic signature that aids in distinguishing it from other opioids in biological samples .
Meperidine-d4 serves several scientific purposes:
The precision deuteration of phenylpiperidine derivatives like meperidine demands advanced synthetic methodologies to achieve regioselective deuterium incorporation. Meperidine-d4 features four deuterium atoms specifically positioned at the 4-position of its piperidine ring, replacing hydrogen atoms at these sites. The synthesis of such isotopologues faces significant challenges due to the potential for isotopic scrambling and the formation of multiple isotopomers (differing in deuterium position) or isotopologues (differing in deuterium number). Traditional approaches for deuterium incorporation into piperidine rings include:
Molecular Rotational Resonance (MRR) spectroscopy has proven essential for verifying isotopic purity in these syntheses. MRR detects compounds based on unique moments of inertia, distinguishing between isotopomers with positional differences undetectable by NMR (Figure 1D) [7]. For Meperidine-d4, this confirms ≥98% deuterium incorporation at the 4-position and excludes undesired isotopomers.
Table 1: Key Techniques for Deuterium Incorporation in Piperidine Derivatives
Method | Deuterium Source | Regioselectivity | Isotopic Purity | Limitations |
---|---|---|---|---|
Catalytic Reduction | D₂ gas | Low | Variable (d₀–d₁₀) | Over-deuteration, poor control |
Deuteride Reduction | NaBD₄, CD₃OD | Moderate | ~90–95% | Potential H/D exchange |
Organometallic Complexation | NaBD₄, D⁺ reagents | High (anti addition) | ≥98% | Multi-step synthesis required |
Meperidine-d4 synthesis follows targeted routes to ensure high isotopic fidelity and compatibility with its role as an analytical internal standard. The pathway typically begins with a pyridine or piperidine precursor, incorporating deuterium at an early stage to minimize loss during later steps:
For commercial production (e.g., Cerilliant® M-038), the final Meperidine-d4 is dissolved in methanol (1.0 mg/mL) and packaged as a certified reference material in ampules. Its structure is confirmed via SMILES notation (N1(CC(C(C(C1)([2H])[2H])(c2ccccc2)C(=O)OCC)([2H])[2H])C
) and InChI key, ensuring traceability [2] [5]. This synthetic route achieves >98% isotopic purity, critical for minimizing "mass shift errors" in mass spectrometry.
Table 2: Synthetic Steps for Meperidine-d4 Production
Step | Reagent/Reaction | Deuterium Incorporation | Key Intermediate |
---|---|---|---|
Pyridinium Coordination | W-anisole + pyridine | None | Complex 4D |
First Reduction | NaBD₄, −30°C | C2 position | DHP complex (d₁-5) |
Electrophilic Quenching | DOTf | C6 position | η²-Allyl complex |
Second Reduction | NaBD₄ | C4/C6 positions | THP-d4 complex |
Decomplexation & Alkylation | Oxidative cleavage, ethyl chloroformate, methylation | Final structure | Meperidine-d4 free base |
Salt Formation | HCl in methanol | N/A | Meperidine-d4 hydrochloride [5] |
Deuterium labeling in pharmaceuticals leverages the kinetic isotope effect (KIE) to slow enzymatic degradation. For Meperidine-d4, deuterium placement at the 4-position of the piperidine ring strategically targets metabolic soft spots:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1